molecular formula C8H4N2O4S B12965075 5-Nitro-2-thiocyanatobenzoic acid

5-Nitro-2-thiocyanatobenzoic acid

Cat. No.: B12965075
M. Wt: 224.20 g/mol
InChI Key: KMEPRRCQQBCLCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-thiocyanatobenzoic acid typically involves the nitration of 2-thiocyanatobenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration of the compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar nitration processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-thiocyanatobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 5-Nitro-2-thiocyanatobenzoic acid involves the transfer of its cyano group to nucleophilic thiolates. This reaction rapidly converts thiol groups in proteins into their S-cyano derivatives . The compound also cleaves proteins at cysteine residues, which is critical for protein engineering and biochemical assays .

Properties

Molecular Formula

C8H4N2O4S

Molecular Weight

224.20 g/mol

IUPAC Name

5-nitro-2-thiocyanatobenzoic acid

InChI

InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(10(13)14)3-6(7)8(11)12/h1-3H,(H,11,12)

InChI Key

KMEPRRCQQBCLCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC#N

Origin of Product

United States

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